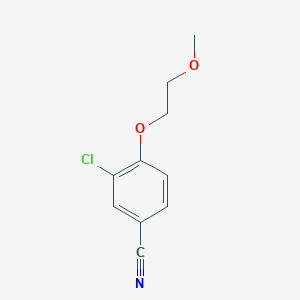
3-Chloro-4-(2-methoxyethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a 2-methoxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-(2-methoxyethoxy)benzonitrile can be synthesized from 3,4-dichlorobenzonitrile through a nucleophilic substitution reaction. The reaction involves the substitution of one chlorine atom with a 2-methoxyethoxy group. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
3-Chloro-4-(2-methoxyethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Various substituted benzonitriles.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines.
科学的研究の応用
3-Chloro-4-(2-methoxyethoxy)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of new materials with specific properties.
Pharmaceuticals: Investigated for potential use in drug development due to its structural features.
Agriculture: Explored as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism of action of 3-Chloro-4-(2-methoxyethoxy)benzonitrile depends on the specific application. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The methoxyethoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-methoxybenzonitrile
- 3-Chloro-4-ethoxybenzonitrile
- 3-Chloro-4-(2-ethoxyethoxy)benzonitrile
Uniqueness
3-Chloro-4-(2-methoxyethoxy)benzonitrile is unique due to the presence of the 2-methoxyethoxy group, which imparts specific solubility and reactivity characteristics. This makes it a valuable intermediate in organic synthesis and material science applications.
特性
IUPAC Name |
3-chloro-4-(2-methoxyethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOPVZUWFPRFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B7863079.png)
![2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7863096.png)
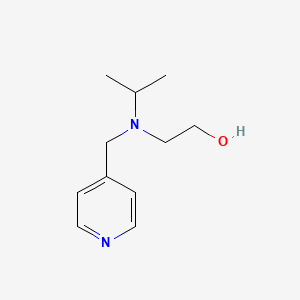

![Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B7863119.png)
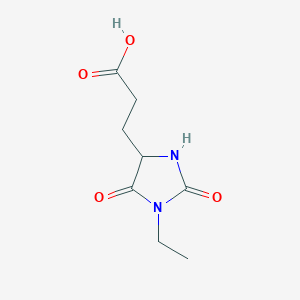
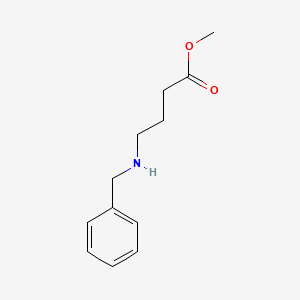
![3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile](/img/structure/B7863142.png)
![(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B7863144.png)
![6-Chloro-N-[4-(trifluoromethyl)benzyl]nicotinamide](/img/structure/B7863145.png)


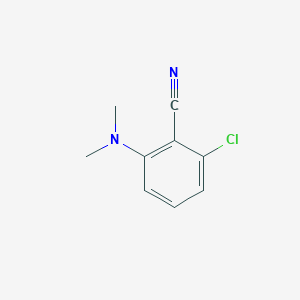
![N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B7863179.png)
